(biphenyl-2-ylmethyl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine
Overview
Description
Biphenyl is a simple aromatic hydrocarbon with the formula C6H5-C6H5 . It is notable for its wide usage in the manufacture of organic chemicals and in the production of polymers . On the other hand, 5-Methyl-1,2,4-oxadiazol-3-amine is a heterocyclic compound .
Synthesis Analysis
The synthesis of biphenyl compounds generally involves the coupling of two phenyl rings . As for oxadiazole, it can be synthesized through various methods, including cyclization and annulation reactions .Molecular Structure Analysis
The molecular structure of biphenyl consists of two connected phenyl rings . The structure of 5-Methyl-1,2,4-oxadiazol-3-amine includes a five-membered ring containing three heteroatoms, one of which is an oxygen atom and the other two are nitrogen atoms .Chemical Reactions Analysis
Biphenyl compounds can undergo various chemical reactions, including electrophilic aromatic substitution . Oxadiazoles can participate in a variety of reactions due to the presence of multiple reactive sites .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their specific structures. For example, biphenyl has a molecular weight of 168.2344 , while 5-Methyl-1,2,4-oxadiazol-3-amine has a molecular weight of 99.09 .Mechanism of Action
The mechanism of action of these compounds can vary widely depending on their specific structure and the functional groups they contain. For instance, some imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
The safety and hazards associated with these compounds can vary. For instance, 5-Methyl-1,2,4-oxadiazol-3-amine is associated with certain hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
Properties
IUPAC Name |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-phenylphenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-14-19-18(20-22-14)13-21(2)12-16-10-6-7-11-17(16)15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHZXSQKYNWQSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN(C)CC2=CC=CC=C2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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